molecular formula C6H6BrClN2 B2677190 (3-Bromo-2-chloro-phenyl)hydrazine CAS No. 1388076-52-5

(3-Bromo-2-chloro-phenyl)hydrazine

Cat. No.: B2677190
CAS No.: 1388076-52-5
M. Wt: 221.48
InChI Key: QWVUWLRUWYYRQJ-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-phenyl)hydrazine: is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chloro-phenyl)hydrazine typically involves the reaction of 3-bromo-2-chloroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as distillation and solvent recovery to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-chloro-phenyl)hydrazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic substitution: Substituted phenylhydrazines.

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

Scientific Research Applications

Chemistry: (3-Bromo-2-chloro-phenyl)hydrazine is used as an intermediate in the synthesis of various heterocyclic compounds, including pyrazoles and indoles, which are important in medicinal chemistry and materials science.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-phenyl)hydrazine involves its interaction with biological molecules through nucleophilic substitution and oxidation-reduction reactions. The hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, generating reactive intermediates that can interact with cellular components, affecting various biological pathways.

Comparison with Similar Compounds

    Phenylhydrazine: The parent compound without bromine and chlorine substitutions.

    2-Chlorophenylhydrazine: A similar compound with only a chlorine substitution at the 2 position.

    3-Bromophenylhydrazine: A similar compound with only a bromine substitution at the 3 position.

Uniqueness: (3-Bromo-2-chloro-phenyl)hydrazine is unique due to the presence of both bromine and chlorine substitutions, which can influence its reactivity and interactions with biological molecules. This dual substitution can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVUWLRUWYYRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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